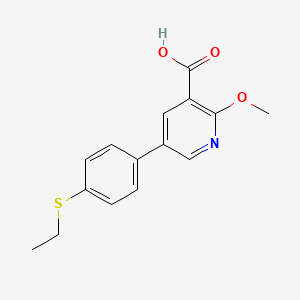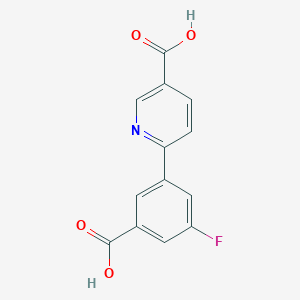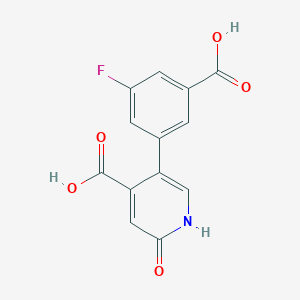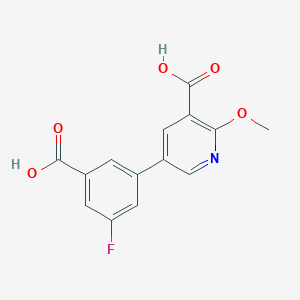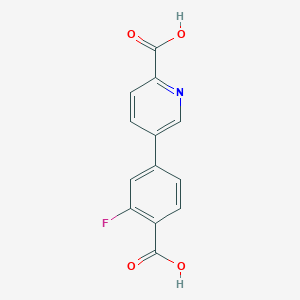
5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid (5-F-6HNA) is a novel compound with potential applications in scientific research. It is a derivative of nicotinic acid, a form of vitamin B3, and is composed of a 3-carboxy-5-fluorophenyl group linked to a 6-hydroxynicotinic acid moiety. 5-F-6HNA has been used in a variety of research applications, ranging from biochemical and physiological studies to drug design and development. In
科学的研究の応用
5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme nicotinic acid phosphoribosyltransferase (NAPRTase) to study its mechanism of action. Additionally, 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% has been used to study the effect of nicotinic acid on the expression of genes involved in lipid metabolism and inflammation. Furthermore, 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% has been used as a scaffold for drug design, as it can be used to create novel compounds with potential therapeutic applications.
作用機序
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood. However, it is thought to work by activating the G-protein coupled receptor GPR109A, which is involved in the regulation of glucose and lipid metabolism. Activation of this receptor leads to increased production of nicotinic acid adenine dinucleotide (NAAD) and nicotinic acid adenine dinucleotide phosphate (NAADP), which in turn activate enzymes involved in fatty acid oxidation and lipolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% are still being studied. However, it is thought to have a number of beneficial effects, such as reducing blood glucose levels, reducing cholesterol levels, and reducing inflammation. Additionally, 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is non-toxic and has low bioavailability, making it safe to use in laboratory experiments. However, there are some limitations to using 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments. For example, it is not soluble in organic solvents, and it is not very stable in acidic or basic solutions.
将来の方向性
There are a number of potential future directions for the use of 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95%. For example, further research is needed to understand the mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% and its effects on gene expression. Additionally, further research is needed to explore the potential therapeutic applications of 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% and its derivatives. Finally, further research is needed to understand the biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% and its derivatives.
合成法
The synthesis of 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% is achieved through a three-step process. First, the starting material, 3-hydroxy-5-fluorobenzoic acid, is reacted with potassium hydroxide in aqueous ethanol to form the intermediate, 5-fluoro-3-hydroxybenzoic acid. This intermediate is then treated with aqueous sodium nitrite to form 5-fluoro-3-nitrobenzoic acid. Finally, the nitrobenzoic acid is reduced with sodium borohydride to yield 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95%.
特性
IUPAC Name |
5-(3-carboxy-5-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-9-2-6(1-7(3-9)12(17)18)10-4-8(13(19)20)5-15-11(10)16/h1-5H,(H,15,16)(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXKSKJPJQVROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687872 |
Source


|
| Record name | 5-(3-Carboxy-5-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-80-8 |
Source


|
| Record name | 5-(3-Carboxy-5-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


